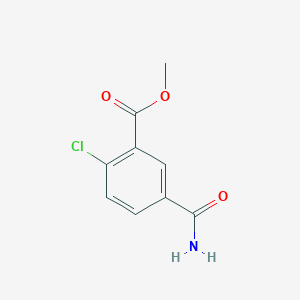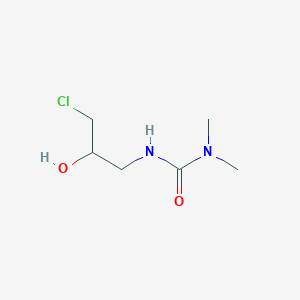![molecular formula C21H15ClN2O2S B2846074 3-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide CAS No. 320421-41-8](/img/structure/B2846074.png)
3-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide
Overview
Description
Scientific Research Applications
Photoinduced Charge Transfer Research has shown that substituent-dependent photoinduced intramolecular charge transfer (TICT) in N-aryl-substituted trans-4-aminostilbenes is strongly influenced by the nature of the substituent in the N-aryl group. This phenomenon is critical in understanding the photophysical properties of organic compounds, which can be applied in the development of photonic and electronic materials (Yang et al., 2004).
Enantioselective Synthesis The enantioselective synthesis of complex organic molecules is a key area of research in organic chemistry. For instance, the synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate demonstrates the importance of stereocontrolled synthetic methods in producing bioactive compounds (Calvez, Chiaroni, & Langlois, 1998).
Polybenzoxazine Synthesis The use of renewable resources for the synthesis of high-performance materials is an emerging area of research. Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for the synthesis of polybenzoxazines, demonstrating the potential for sustainable alternatives in material science (Trejo-Machin et al., 2017).
Decomposition of Benzoylthioureas The decomposition of benzoylthioureas into benzamides and thiobenzamides under solvent-free conditions using iodine-alumina as a catalyst is an example of innovative methodologies in organic synthesis, paving the way for new synthetic routes and applications (Nahakpam et al., 2015).
Antipathogenic Activity The synthesis and evaluation of new thiourea derivatives for antipathogenic activity highlight the ongoing search for novel antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Limban, Marutescu, & Chifiriuc, 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
These include a cyano group, a sulfanyl group, and a methoxyphenyl group .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that this compound could interact with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets. The specific environmental influences on the action of this compound are currently unknown .
properties
IUPAC Name |
3-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfanylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c1-26-18-6-8-19(9-7-18)27-20-10-5-17(12-15(20)13-23)24-21(25)14-3-2-4-16(22)11-14/h2-12H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMZRHHWZAOCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B2845991.png)
![4-methoxy-1-phenyl-5-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2845993.png)
![N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide](/img/structure/B2845994.png)


![Methyl 2-[(Dimethylamino)methyl]benzoate](/img/structure/B2846002.png)
![Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2846005.png)



![3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2846010.png)

![5-Fluoro-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2846012.png)
![Tert-butyl N-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B2846013.png)